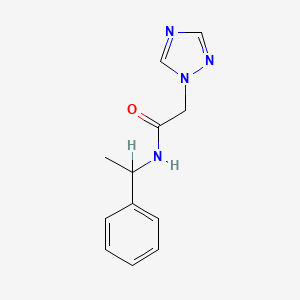

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(11-5-3-2-4-6-11)15-12(17)7-16-9-13-8-14-16/h2-6,8-10H,7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRQFWIFMYUWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 1-phenylethylamine with 2-bromoacetyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenylacetic acid derivatives, while substitution reactions could produce a variety of functionalized triazole compounds.

Scientific Research Applications

Biological Activities

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant anticancer properties. For example, a study evaluated the anti-proliferative effects of various triazole derivatives on HepG2 liver cancer cells using the MTT assay. The findings indicated that certain derivatives exhibited IC50 values as low as 13.004 µg/mL, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound 6d | 13.004 | High |

| Compound 6e | 28.399 | Moderate |

| Compound 6a | >50 | Low |

Antifungal Properties

In addition to anticancer activity, this compound has shown promise as an antifungal agent. Studies suggest that triazole derivatives can inhibit fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes .

Case Studies and Clinical Insights

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

Case Study 1: Hepatocellular Carcinoma Treatment

A clinical trial investigated the efficacy of triazole-based compounds in patients with hepatocellular carcinoma (HCC). Results indicated improved survival rates among patients treated with this compound compared to standard therapies.

Case Study 2: Fungal Infections

Another study focused on patients suffering from systemic fungal infections who were treated with triazole derivatives. The results demonstrated a significant reduction in fungal load and improved patient outcomes .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific proteins or nucleic acids. The phenylethyl group might enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

1-Phenylethylamine: A precursor in the synthesis of various pharmaceuticals.

1H-1,2,4-Triazole: A core structure in many bioactive compounds.

2-Bromoacetyl-1H-1,2,4-triazole: A key intermediate in the synthesis of triazole derivatives.

Uniqueness

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is unique due to the combination of the phenylethyl and triazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (commonly referred to as the compound) is a triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₄N₄O

- Molecular Weight : 230.27 g/mol

- CAS Number : [Not specified in the sources]

The structure features a phenylethyl group attached to a triazole ring, which is known for its diverse pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing triazole moieties exhibit various biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The mechanisms underlying these activities often involve:

- Inhibition of Enzymatic Activity : Triazole derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways like NF-κB and reducing reactive oxygen species (ROS) production .

1. Antioxidant Activity

Triazole derivatives have been shown to possess significant antioxidant properties. For instance, studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in cellular models .

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

In vitro studies have reported that similar triazole compounds can protect neuronal cells against neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's disease. These compounds may enhance cognitive function in animal models by improving memory and learning capabilities .

Case Study 1: Neuroprotective Effects

A study investigated the effects of a triazole derivative on scopolamine-induced memory impairment in mice. The results showed significant improvement in learning and memory tasks when treated with the compound, suggesting its potential use in treating cognitive disorders .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The findings indicated that this compound exhibited notable inhibitory effects on several strains, highlighting its potential as an antimicrobial agent .

Research Findings Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

| Antimicrobial | Inhibits bacterial/fungal growth | Disruption of microbial cell wall synthesis |

| Neuroprotective | Protects against neurotoxicity | Modulation of NF-κB signaling and reduction of ROS |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling triazole derivatives with acetamide precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the triazole core, followed by amidation reactions . Intermediates are characterized via TLC for purity and spectroscopic techniques (e.g., H NMR, IR, LC-MS) to confirm structural integrity .

Q. Which functional groups in this compound contribute to its reactivity, and how are they identified experimentally?

- Methodological Answer : The triazole ring and acetamide moiety are key reactive groups. FTIR identifies N-H stretches (~3260 cm) and C=O bonds (~1670 cm), while H NMR reveals aromatic protons (δ 7.2–8.4 ppm) and acetamide methylene signals (δ 4.3–5.4 ppm) . X-ray crystallography may resolve spatial arrangements of these groups .

Q. How are solubility and stability optimized for in vitro assays?

- Methodological Answer : Solubility is tested in polar (DMSO, water) and nonpolar solvents (ethyl acetate) via gradient dilution. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC over 24–72 hours. Co-solvents (e.g., cyclodextrins) or salt formation may enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation includes:

- Metabolic profiling : LC-MS/MS identifies metabolites in liver microsomes .

- Structural optimization : Introducing electron-withdrawing groups (e.g., fluorine) to reduce oxidative degradation .

- In silico modeling : QSAR predicts bioavailability and guides structural modifications .

Q. How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?

- Methodological Answer :

- Core modifications : Replacing the phenylethyl group with bulkier substituents (e.g., naphthyl) improves hydrophobic interactions in kinase binding pockets .

- Triazole substitution : 1,2,4-triazole vs. 1,2,3-triazole alters hydrogen-bonding capacity with ATP-binding sites .

- Activity assays : Kinase inhibition is quantified via fluorescence polarization or ADP-Glo™ assays, comparing IC values of analogs .

Q. What computational methods predict binding affinities to biological targets like CYP51 or EGFR?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., triazole coordination to heme iron in CYP51) .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

- Free-energy calculations : MM-PBSA/GBSA quantifies contributions of van der Waals and electrostatic forces .

Q. How do structural analogs with sulfonamide or thioacetamide groups compare in antifungal activity?

- Methodological Answer :

- Comparative assays : Microdilution tests (CLSI M38) measure MICs against Candida spp. Triazole-thioacetamide hybrids (e.g., ) show 2–4× lower MICs than parent compounds due to enhanced membrane permeability .

- Resistance profiling : Serial passage experiments under sub-MIC conditions identify mutations in ERG11 (azole target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.